

A Comparative Analysis of Ampelopsin (Dihydromyricetin) and its Analogs

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Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B14862432*

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An Important Note on Nomenclature: Initial searches for "**Ampelopsin G**" and "Ampelopsin F" did not yield substantive scientific literature for a direct comparison. "**Ampelopsin G**" does not correspond to a recognized compound in the available scientific databases. While a synthesis for a compound designated "Ampelopsin F" has been described, research on its biological activity is not readily available. However, significant research exists for a related compound, Ampelopsin A, and the widely studied parent compound, Ampelopsin, also known as Dihydromyricetin (DHM). This guide, therefore, provides a detailed head-to-head comparison of Ampelopsin (Dihydromyricetin) and Ampelopsin A, for which experimental data are available.

Introduction

Ampelopsin, or Dihydromyricetin (DHM), is a flavonoid abundant in plants of the Ampelopsis genus, notably Ampelopsis grossedentata (vine tea).[1][2] It has garnered significant attention for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3] Ampelopsin A, a resveratrol dimer, is a related natural compound found in Vitis vinifera (common grapevine) and has also been investigated for its neuroprotective potential.[4][5] This guide offers a comparative overview of the biological activities of these two compounds, supported by experimental data, to assist researchers and drug development professionals.

Chemical Structures

A fundamental distinction between Ampelopsin (Dihydromyricetin) and Ampelopsin A lies in their chemical structures. DHM is a flavanone, whereas Ampelopsin A is a stilbenoid dimer.

Ampelopsin (Dihydromyricetin)

- IUPAC Name: (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Molecular Formula: $C_{15}H_{12}O_8$

Ampelopsin A

- Structure: A dimer of resveratrol.
- Molecular Formula: $C_{28}H_{22}O_6$

Comparative Biological Activities and Efficacy

This section details the comparative biological effects of Ampelopsin (DHM) and Ampelopsin A, with a focus on their neuroprotective and antioxidant properties.

Table 1: Head-to-Head Comparison of Biological Activities

Feature	Ampelopsin (Dihydromyricetin)	Ampelopsin A
Primary Source	Ampelopsis grossedentata (Vine Tea)	Vitis vinifera (Grapevine)
Key Biological Activity	Broad-spectrum antioxidant, anti-inflammatory, hepatoprotective, neuroprotective	Neuroprotective, anti-amyloidogenic
Mechanism of Action	Scavenging of reactive oxygen species (ROS), modulation of signaling pathways (e.g., NF-κB, mTOR)	Restoration of cholinergic deficits, activation of BDNF/CREB signaling pathway
In Vivo Model (Neuroprotection)	D-galactose-induced aging in rats	Scopolamine-induced dementia in mice
Effective Dosage (Neuroprotection)	Not specified in direct comparison	10 ng/μL (intracerebroventricular administration)

Supporting Experimental Data

The following tables summarize key quantitative findings from experimental studies on Ampelopsin (DHM) and Ampelopsin A.

Table 2: Effects on Cognitive Function and Neuronal Viability

Parameter	Ampelopsin (Dihydromyricetin)	Ampelopsin A	Reference
Model	D-gal-induced brain aging in rats	Scopolamine-induced dementia in mice	
Behavioral Test	Not detailed in comparative studies	Y-maze, Passive Avoidance, Morris Water Maze	
Effect on Long-Term Potentiation (LTP)	Not specified	Restores scopolamine-induced LTP impairment	

Table 3: Antioxidant and Anti-Apoptotic Effects

Parameter	Ampelopsin (Dihydromyricetin)	Ampelopsin A	Reference
Effect on iNOS expression	Reduces LPS-induced ROS generation	Attenuates scopolamine-induced increase in iNOS mRNA	
Effect on Apoptosis	Induces apoptosis in cancer cells via multiple pathways	Reverses scopolamine-induced changes in Bax and Bcl-2	

Experimental Protocols

Animal Model of Scopolamine-Induced Dementia (for Ampelopsin A)

- Animals: C57BL/6 mice.
- Procedure:
 - Mice were administered scopolamine (0.8 mg/kg, i.p.) to induce cognitive impairment.

- Ampelopsin A (10 ng/μL) was administered into the third ventricle of the brain three times a week for one month.
- Behavioral tests (Y-maze, passive avoidance, Morris water maze) were conducted to assess cognitive function.
- Following the behavioral tests, hippocampal tissues were collected for molecular analysis (mRNA and protein expression).

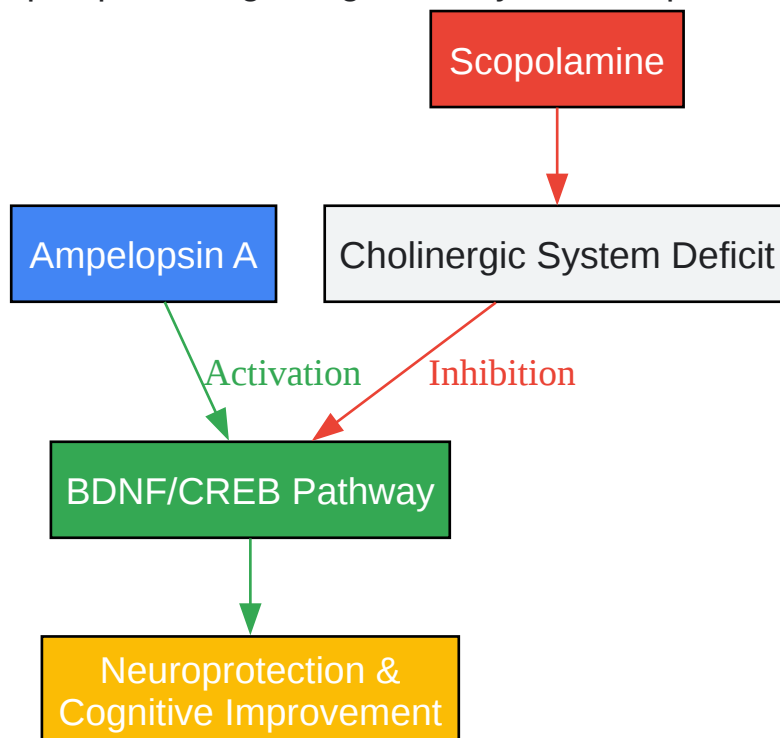
In Vitro Pancreatic Lipase Activity Assay (for Ampelopsin/DHM)

- Objective: To evaluate the inhibitory effect of Ampelopsin on pancreatic lipase activity.
- Procedure:
 - Pancreatic lipase activity was measured using a commercially available kit.
 - Ampelopsin (at concentrations of 10–100 μg/mL) was incubated with the enzyme.
 - The inhibition of lipase activity was determined spectrophotometrically.
 - A significant dose-dependent inhibition of pancreatic lipase was observed.

Signaling Pathways and Mechanisms of Action Ampelopsin A: Neuroprotection via BDNF/CREB Signaling

Ampelopsin A has been shown to ameliorate cognitive deficits by modulating the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathway in the hippocampus. Chronic administration of Ampelopsin A upregulates the expression of key components of this pathway that are crucial for synaptic plasticity and memory formation.

Ampelopsin A Signaling Pathway in Neuroprotection

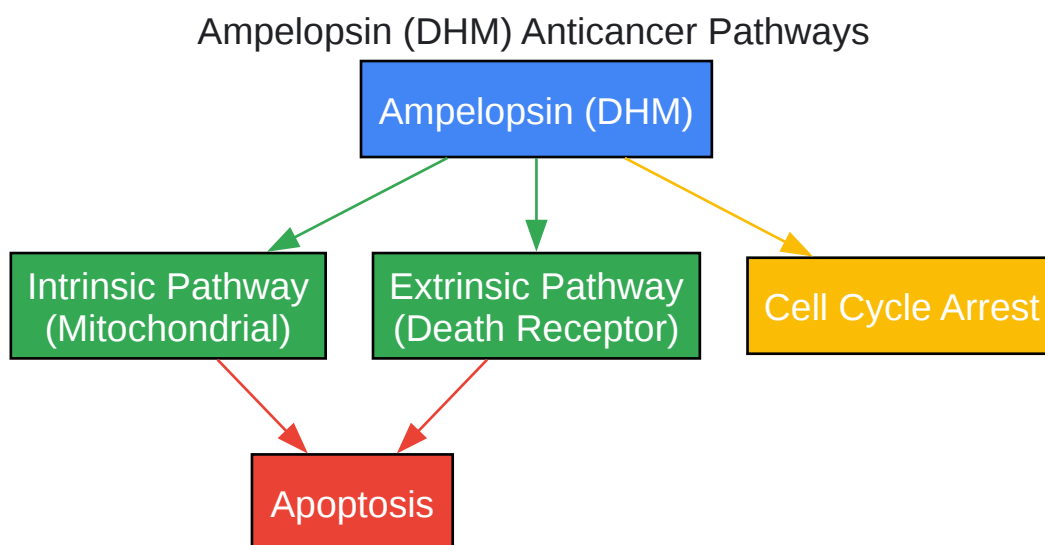


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Caption: Ampelopsin A activates the BDNF/CREB pathway.

Ampelopsin (Dihydromyricetin): Multi-target Anticancer Mechanism

Ampelopsin (DHM) exhibits anticancer properties by inducing apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. It can also arrest the cell cycle, thereby inhibiting the proliferation of cancer cells.



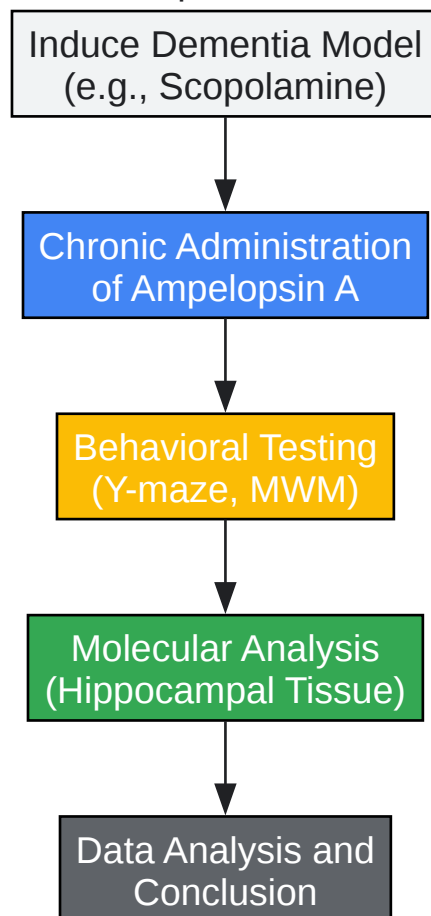
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Caption: DHM induces apoptosis via intrinsic and extrinsic pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of a compound like Ampelopsin A in a mouse model of dementia.

Workflow for Neuroprotective Effect Analysis



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Caption: Experimental workflow for in vivo neuroprotection studies.

Conclusion

Ampelopsin (Dihydromyricetin) and Ampelopsin A are both promising natural compounds with significant biological activities. While DHM demonstrates a broad range of effects, including antioxidant, anti-inflammatory, and anticancer properties, the available research on Ampelopsin A points towards a more specific and potent neuroprotective role, particularly in the context of memory and cognitive function. The distinct chemical structures of these compounds likely underlie their different primary mechanisms of action and therapeutic potentials. Further research, especially direct comparative studies, would be beneficial to fully elucidate their respective efficacies and guide future drug development efforts.

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